Prostaglandin F2alpha methyl ester

Description

Nomenclature and Structural Context within Prostaglandins (B1171923)

Prostaglandin (B15479496) F2 alpha methyl ester is a synthetic derivative of PGF2α, a naturally occurring lipid molecule that acts like a hormone. ontosight.aiontosight.aiontosight.ai This means it is not naturally produced in the body but is created through chemical synthesis. ontosight.ai The synthesis process involves complex organic chemistry techniques to ensure the correct three-dimensional structure, which is vital for its biological activity. ontosight.ai Specifically, it is the (5Z,8beta,9alpha,11beta,12alpha,13E,15R)-isomer that is often referenced in research. ontosight.aiontosight.ai

The key chemical difference between Prostaglandin F2 alpha methyl ester and its parent compound, PGF2α, lies in the modification of the carboxylic acid group at the C-1 position. glpbio.comcaymanchem.com In the methyl ester form, this carboxylic acid is esterified with a methyl group. glpbio.comcaymanchem.com This esterification is a significant alteration that influences the compound's properties. While the core prostaglandin structure is retained, the change at the C-1 position is critical for its modified behavior in biological systems. vulcanchem.com

Due to its structural similarity and origin, Prostaglandin F2 alpha methyl ester is classified as an analog of PGF2α. glpbio.commedchemexpress.comchemicalbook.com An analog is a compound that is structurally similar to another but differs in a specific component. In this case, the addition of the methyl ester group qualifies it as such. glpbio.com Other synthetic analogs of PGF2α include latanoprost, bimatoprost, travoprost, and carboprost (B24374), which have also been developed for research and therapeutic purposes. wikipedia.org

Overview of Prostaglandin F2 Alpha's Endogenous Biological Significance in Research

To understand the research interest in Prostaglandin F2 alpha methyl ester, it is essential to first appreciate the broad biological roles of its parent compound, PGF2α. PGF2α is a naturally occurring prostaglandin that is involved in a multitude of physiological and pathological processes. wikipedia.orgontosight.ai

Key Biological Functions of PGF2α:

Reproductive Functions: PGF2α is crucial for reproductive processes in females. ontosight.airesearchgate.net It plays a key role in luteolysis, which is the regression of the corpus luteum in the ovary, and stimulates uterine contractions, which are important for inducing labor. wikipedia.orgontosight.ai

Inflammation: PGF2α is a mediator of inflammation. researchgate.netnih.gov Its production increases in inflamed tissues, contributing to the classic signs of inflammation. nih.gov

Cardiovascular Effects: This prostaglandin can cause vasoconstriction, leading to an increase in blood pressure. ontosight.airesearchgate.net

Pulmonary Functions: PGF2α can induce bronchoconstriction. ontosight.ai

Skeletal Muscle Growth: Research has shown that PGF2α can stimulate the growth of skeletal muscle cells. nih.gov

The diverse and potent activities of PGF2α have made it and its analogs important subjects of research.

Research Rationale for Methyl Esterification and Analog Development

The development of synthetic analogs like Prostaglandin F2 alpha methyl ester is driven by several research objectives. The primary reasons for modifying the natural PGF2α molecule include:

Improved Bioavailability and Penetration: The methyl ester form of PGF2α exhibits increased lipid solubility. medchemexpress.comchemicalbook.com This enhanced lipophilicity can lead to improved penetration of biological membranes, such as the cornea. glpbio.comcaymanchem.com This property is particularly relevant in ophthalmic research, where the compound has been studied for its ability to lower intraocular pressure. glpbio.comcaymanchem.comnih.gov

Increased Stability: Synthetic modifications can lead to compounds that are more stable than the parent molecule. ontosight.aipnas.org This increased stability can result in a longer duration of action, which is advantageous for both research and potential therapeutic applications. ontosight.ai For instance, the methyl ester may be hydrolyzed in vivo to release the active form of the drug over a prolonged period, creating a depot effect. glpbio.comcaymanchem.com

Altered Potency and Receptor Binding: The esterification can alter the potency of the compound. Prostaglandin F2 alpha methyl ester has been reported to be more potent than PGF2α in certain contexts, a difference attributed to its improved corneal penetration. glpbio.comcaymanchem.com The development of various analogs allows researchers to explore the structure-activity relationships of prostaglandin receptors, leading to the design of more selective and effective compounds. bristol.ac.ukacs.org

Investigation of Prodrug Concepts: Prostaglandin F2 alpha methyl ester is considered a prodrug. wikipedia.org A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. In this case, the methyl ester is hydrolyzed by enzymes in tissues to release the biologically active PGF2α. caymanchem.comnih.gov This approach is a common strategy in drug development to improve pharmacokinetic properties.

Structure

3D Structure

Properties

IUPAC Name |

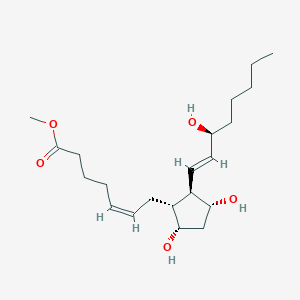

methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-20,22-24H,3-4,6-7,9-12,15H2,1-2H3/b8-5-,14-13+/t16-,17+,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDMFGSFLLCCAO-NVRZHKMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501037318 | |

| Record name | Prostaglandin F2 methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501037318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33854-16-9 | |

| Record name | Prostaglandin F2α methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33854-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin F2 methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033854169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prostaglandin F2 methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501037318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DINOPROST METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C289Y64HRB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Prostaglandin F2 Alpha Methyl Ester

Strategies for Total Synthesis and Chemical Modification

The total synthesis of PGF2α and its derivatives has been a subject of intense research for decades, attracting the attention of prominent chemists and leading to the development of numerous elegant and efficient strategies. nih.govnih.gov These approaches have evolved from lengthy, linear sequences to more convergent and flexible routes, enabling the production of a wide array of analogs for research and pharmaceutical development. nih.govecancer.org

The landmark total synthesis of PGF2α by E.J. Corey and his group in 1969 set a precedent in the field. nih.govcaltech.edu This route, often referred to as the "Corey lactone" approach, established a versatile strategy that has been the foundation for many subsequent syntheses of prostaglandins (B1171923). nih.govcaltech.edu The Corey synthesis involves a multi-step sequence starting from a bicycloheptane (B81988) precursor, which allows for the stereocontrolled introduction of the functionalities on the cyclopentane (B165970) ring. caltech.eduoup.com Key transformations in this classic approach include a Baeyer-Villiger oxidation to form a lactone, iodolactonization to set key stereocenters, and subsequent attachment of the side chains via Wittig and Horner-Wadsworth-Emmons reactions. researchgate.netsynarchive.com

Another seminal contribution was the synthesis developed by R.B. Woodward, which employed a different strategy starting from all-cis-cyclohexane-1,3,5-triol. synarchive.comlibretexts.org This approach demonstrated an alternative method for constructing the complex prostanoid skeleton. nih.govnih.gov Over the years, numerous other research groups, including those of Nicolaou, Danishefsky, and Stork, have introduced innovative modifications and entirely new routes, often bypassing the traditional Corey lactone intermediate. nih.govnih.gov These modern syntheses aim for greater efficiency, scalability, and the ability to rapidly generate diverse analogs. sciencedaily.comscispace.com For instance, a 2012 synthesis reported a highly stereoselective route to PGF2α in just seven steps, a significant improvement on Corey's original 17-step sequence. u-tokyo.ac.jpwikipedia.org

| Key Reaction Type | Purpose in PGF2α Synthesis | Example Reference |

| Diels-Alder Reaction | Construction of a bicyclic precursor to the cyclopentane ring. | researchgate.net |

| Baeyer-Villiger Oxidation | Formation of the key "Corey lactone" intermediate. | researchgate.netsynarchive.com |

| Wittig Reaction | Installation of the Z-alkene on the α-chain. | nih.govwikipedia.org |

| Horner-Wadsworth-Emmons | Alternative method for olefination to form side chains. | researchgate.netsynarchive.com |

| Iodolactonization | Stereocontrolled introduction of hydroxyl and carboxyl functionalities. | caltech.eduresearchgate.net |

The construction of the highly substituted cyclopentane core with precise control over its four contiguous stereocenters is the central challenge in prostaglandin (B15479496) synthesis. researchgate.netlsu.edu Corey's strategy ingeniously used the rigid bicyclo[2.2.1]heptane system to control the stereochemistry, which is later revealed upon cleavage of the bicyclic framework. caltech.edulibretexts.org

More recent approaches have utilized powerful catalytic asymmetric reactions to forge the cyclopentane ring. An organocatalytic aldol (B89426) cascade reaction using proline as the catalyst can create a bicyclic enal intermediate from succinaldehyde (B1195056) in a single step with an exceptional enantiomeric excess of 98%. u-tokyo.ac.jpresearchgate.netnih.gov This bicyclic enal serves as a versatile platform, primed for the subsequent introduction of the side chains. nih.gov Other strategies include rhodium-catalyzed dynamic kinetic asymmetric Suzuki-Miyaura coupling reactions to generate cyclopentyl intermediates with three contiguous stereocenters in a single step. researchgate.netacs.org The absolute stereochemistry of the cyclopentane core in these reactions is controlled by the choice of the chiral ligand. researchgate.netacs.org The development of such methods for creating polyfunctionalized cyclopentanones with high stereoselectivity continues to be an active area of research. researchgate.net

| Method | Key Features | Stereocontrol | Reference |

| Corey's Bicycloheptane Strategy | Use of a rigid bicyclic system to direct stereochemistry. | Substrate-controlled via Diels-Alder and iodolactonization. | caltech.edulibretexts.org |

| Proline Organocatalysis | Aldol cascade reaction to form a bicyclic enal. | Catalyst-controlled, achieves 98% enantiomeric excess. | u-tokyo.ac.jpnih.gov |

| Rh-catalyzed Suzuki-Miyaura Coupling | Dynamic kinetic asymmetric coupling of a racemic allyl chloride. | Ligand-controlled, sets three contiguous stereocenters. | researchgate.netacs.org |

| Zhang Enyne Cycloisomerization | Construction of the five-membered ring with excellent selectivity. | Achieves >20:1 diastereomeric ratio and 98% enantiomeric excess. | scispace.com |

Once the functionalized cyclopentane core is assembled, the two lipid side chains are installed. The order of introduction can vary depending on the synthetic strategy. In the classic Corey approach, the lower (ω) chain is typically introduced first, often via a Horner-Wadsworth-Emmons reaction with the appropriate phosphonate (B1237965) ylide. synarchive.com This is followed by reduction of a lactone to a lactol (a hemiacetal), which is then subjected to a Wittig reaction to install the upper (α) chain. synarchive.comacs.org

Chemoenzymatic and Organocatalytic Synthesis Routes for Prostaglandin F2 Alpha and Analogs

In the quest for more efficient and environmentally benign synthetic methods, chemists have turned to biocatalysis and organocatalysis. These approaches offer high levels of stereoselectivity under mild reaction conditions. nih.govresearchgate.net

A chemoenzymatic strategy has been developed that utilizes a Baeyer-Villiger monooxygenase (BVMO) for the stereoselective oxidation of a bicyclic ketone and a ketoreductase (KRED) for the diastereoselective reduction of an enone intermediate. nih.govresearchgate.net This combination of enzymatic steps allows for the precise setting of critical stereocenters. nih.gov One particularly efficient chemoenzymatic route synthesizes a bromohydrin intermediate, a radical equivalent of the Corey lactone, in just two steps. nih.govnih.govrepec.org This key intermediate enables the completion of the PGF2α synthesis in as few as five steps on a gram scale, making the process more scalable and cost-effective. nih.govresearchgate.net

Organocatalysis has also emerged as a powerful tool. As mentioned previously, the use of simple chiral organic molecules like proline can catalyze key bond-forming reactions with high enantioselectivity. u-tokyo.ac.jpnih.gov The proline-catalyzed aldol cascade to form a bicyclic enal intermediate is a prime example, streamlining the synthesis of the prostaglandin core and avoiding the use of metal catalysts. u-tokyo.ac.jpresearchgate.netnih.gov These organocatalytic methods have been successfully applied to the pot-economical total synthesis of PGF2α analogs like latanoprost. oup.comacs.org

Synthesis of Key Prostaglandin F2 Alpha Methyl Ester Analogs for Research

The modification of the PGF2α structure has led to the development of numerous analogs with tailored biological properties. The synthesis of these analogs often leverages the flexible synthetic routes developed for the natural product, allowing for modifications at various positions of the molecule. ontosight.ai

A notable analog is 16-Aminoprostaglandin F2alpha methyl ester. A synthesis for this compound has been reported, involving multi-step organic synthesis with careful control of stereochemistry. ontosight.ainih.gov The key structural modification is the introduction of an amino group at the C-16 position of the ω-chain. ontosight.ainih.gov This modification has been shown to decrease the compound's sensitivity to metabolic degradation, a common strategy in medicinal chemistry to enhance the duration of action of a drug candidate. nih.gov

17-Phenyl Trinor Prostaglandin F2 Alpha Methyl Ester

17-Phenyl trinor PGF2α methyl ester is a significant analogue where the terminal four carbons of the ω-chain are replaced by a phenyl group. This modification enhances metabolic stability. The synthesis generally involves the preparation of the free acid, 17-phenyl trinor PGF2α (also known as Bimatoprost free acid), followed by esterification.

A common synthetic route starts from the well-established Corey lactone intermediate. The aldehyde derivative of the protected Corey lactone undergoes a Wittig reaction with a suitable phosphonium (B103445) salt, such as dimethyl-2-oxo-5-phenylpentylphosphonate, to construct the lower side chain containing the phenyl group. google.com This reaction forms the enone intermediate. Subsequent reduction of the ketone at C-15, deprotection of the hydroxyl groups, and hydrolysis of the lactone ring yield the free acid. google.com

The final step is the esterification of the carboxylic acid to its methyl ester. While specific documented methods for the direct methylation of 17-phenyl trinor PGF2α are not extensively detailed in readily available literature, standard esterification procedures are applicable. A general and effective method involves reacting the free acid with a methylating agent like methyl iodide in the presence of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an appropriate solvent. googleapis.com Another common laboratory method for esterification that could be employed is the use of diazomethane (B1218177) in an ethereal solution.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 17-Phenyl trinor Prostaglandin F2α methyl ester | 38315-47-8 | C24H34O5 | 402.53 |

15(S)-15-Methyl Prostaglandin F2 Alpha Methyl Ester (Carboprost Methyl)

Carboprost (B24374) methyl ester is an analogue of PGF2α methyl ester featuring a methyl group at the C-15 position. This methylation prevents metabolic oxidation of the C-15 hydroxyl group, thereby increasing the compound's biological half-life.

The synthesis of carboprost has been approached through various routes, often originating from the Corey lactone. In an early, scalable synthesis, the ketone of a benzoyl-protected enone intermediate was reacted with a methylating agent like methylmagnesium bromide or trimethylaluminum. This step produces a mixture of the 15(S) and 15(R) epimers in approximately a 1:1 ratio, which requires subsequent separation. researchgate.net The desired (S)-isomer is then carried through a Wittig reaction to introduce the α-chain, followed by deprotection and esterification to yield the final product. researchgate.net A notable challenge in this Wittig step is the inevitable formation of 3-8% of the 5E-isomer, which necessitates purification by preparative HPLC. researchgate.net

To address the issue of stereoselectivity at the C-15 position, improved methods have been developed. One such method employs a chiral auxiliary, (S)-TADDOL, during the Grignard addition of methylmagnesium bromide. This approach enhances the formation of the desired 15(S)-isomer, achieving a ratio of approximately 70:30 in favor of the (S)-epimer. researchgate.net

More recent innovations have focused on circumventing the formation of the 5,6-trans isomer. One novel strategy involves installing the α-chain first via a macrocyclic lactone intermediate. This method successfully produces carboprost methyl ester that is free of the 5E-isomer, with the final esterification of the carboprost free acid being achieved with methyl iodide and DBU, resulting in an 81% yield for the last two steps. researchgate.netgoogle.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 15(S)-15-Methyl Prostaglandin F2α Methyl Ester (Carboprost Methyl) | 35700-21-1 | C22H38O5 | 382.5 |

16-Phenoxy Tetranor Prostaglandin F2 Alpha Methyl Ester

This analogue incorporates a phenoxy group at the C-16 position, which also serves to block enzymatic degradation. The synthesis of 16-phenoxy tetranor PGF2α methyl ester can be achieved from its corresponding free acid.

A documented synthetic method involves the protection of the hydroxyl groups at the C-11 and C-15 positions of the free acid, (15R)-16-Phenoxy-17,18,19,20-tetranor-PGF2α, as tetrahydropyranyl (THP) ethers. The protected compound is then dissolved in diethyl ether and treated with an excess of diazomethane at room temperature. After 30 minutes, the excess diazomethane and solvent are removed under reduced pressure to yield the desired methyl ester. medchemexpress.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 16-Phenoxy Tetranor Prostaglandin F2α Methyl Ester | 51638-90-5 | C23H32O6 | 404.5 |

Degradation Pathways and Stability Studies during Synthesis and Storage

Prostaglandin F2α methyl ester and its analogues are susceptible to degradation, which can impact their purity and activity. The stability of these compounds is influenced by factors such as pH, temperature, light, and oxygen. ontosight.ai

Studies on the degradation of carboprost, the free acid of 15-methyl PGF2α methyl ester, provide significant insight into the stability of this class of compounds. Under acidic conditions, carboprost undergoes several degradation reactions. The acid-catalyzed degradation of its methyl ester in acetonitrile (B52724) primarily yields the dehydrated product, methyl 9α,11α-dihydroxy-15-methylprosta-5(Z),13,15-trienoate. In acidified aqueous environments, degradation pathways include epimerization at C-15, solvolysis, and dehydration.

The stability of carboprost is highly pH-dependent. At 60°C, epimerization and the formation of degradation products are extensive at a pH below 8. However, these degradation pathways are almost completely suppressed at a pH of 9.1 or higher. Stability tests on the tromethamine salt of carboprost concluded that it can be stored at 37°C in a tromethamine buffer at pH 9.55 for at least one year with less than 3-4% degradation.

General stability considerations for prostaglandins necessitate careful handling and storage. To prevent degradation from light, they are often stored in brown or opaque containers. nih.gov For long-term storage, especially for analytical standards, temperatures of -20°C are recommended. glpbio.com The formulation can also play a crucial role in stability. For instance, the inclusion of excipients like hyaluronic acid or cyclodextrins in ophthalmic solutions has been shown to enhance the stability of prostaglandin analogues. researchgate.netgoogle.com

Mechanistic Insights into Biological Activity

Prostaglandin (B15479496) F (FP) Receptor Agonism

Prostaglandin F2alpha (PGF2α) methyl ester exerts its biological effects primarily through its active metabolite, PGF2α, which functions as a potent agonist for the Prostaglandin F receptor (FP). The FP receptor is a G protein-coupled receptor (GPCR) that is integral to various physiological processes, particularly in the reproductive system. frontiersin.org The activation of this receptor by PGF2α initiates a cascade of intracellular events that lead to specific cellular responses.

The biological actions of Prostaglandin F2alpha are mediated by its binding to the specific Prostaglandin F receptor (FP). wikipedia.orgwikipedia.org The FP receptor exhibits a degree of selectivity, binding most strongly to PGF2α, but also responding to other prostanoids like Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2), albeit with lower affinity. wikipedia.org

Upon agonist binding, the FP receptor activates a Gq/11 protein, which in turn stimulates the phospholipase Cβ (PLCβ) pathway. nih.gov This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov The release of IP3 mobilizes intracellular calcium stores, a key step in initiating cellular responses like muscle contraction. nih.gov

Further downstream signaling involves the activation of various protein kinases. Studies in endometrial adenocarcinoma cells have shown that PGF2α-FP receptor interaction can induce the phosphorylation of ERK1/2 through a pathway involving PLC, Protein Kinase A (PKA), and the epidermal growth factor receptor (EGFR). nih.gov This signaling cascade demonstrates the complex network of intracellular pathways that are triggered following the activation of the FP receptor.

| Initial Event | Key Enzyme/Protein Activated | Secondary Messengers Generated | Downstream Effectors | Reference |

|---|---|---|---|---|

| PGF2α binds to FP Receptor | Gq/11 Protein | N/A | Phospholipase Cβ (PLCβ) | nih.gov |

| PLCβ Activation | Phospholipase Cβ (PLCβ) | Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG) | Intracellular Calcium Release, Protein Kinase C (PKC) | nih.gov |

| Downstream Signaling | Protein Kinase A (PKA), EGFR Kinase | N/A | ERK1/2 Phosphorylation | nih.gov |

Prostaglandin F2alpha methyl ester is an analog of PGF2α where the C-1 carboxyl group has been esterified. caymanchem.com This structural modification renders it a prodrug, meaning it is biologically inactive in its initial form and must be metabolized in the body to exert its pharmacological effects. nih.gov The methyl ester form enhances lipid solubility, which can improve tissue penetration. caymanchem.comchemicalbook.com

For the compound to become active, it must undergo hydrolysis, a chemical reaction where the methyl ester group is cleaved off. lipidmaps.org This conversion is carried out by endogenous enzymes called carboxylesterases, which are present in various tissues, including ocular tissues. nih.govnih.gov This enzymatic process releases the biologically active free acid, Prostaglandin F2alpha (also known as dinoprost), which is then able to bind to and activate FP receptors. wikipedia.orgnih.gov The use of an ester prodrug can create a depot effect, allowing for prolonged retention and a sustained release of the active compound within the target tissue. caymanchem.com

Interactions with Endogenous Signaling Pathways

Prostaglandin F2alpha is intricately linked with the neurohypophysial hormone oxytocin (B344502), particularly within the context of reproductive physiology. The synthesis and release of PGF2α from the uterus are stimulated by an increase in oxytocin levels. wikipedia.org Evidence strongly suggests the existence of a positive feedback loop between these two signaling molecules. In this loop, PGF2α acts on the corpus luteum and also stimulates the further release of oxytocin, which in turn promotes more PGF2α synthesis. wikipedia.orgnih.gov This reciprocal amplification is crucial for facilitating physiological processes such as luteolysis (the degradation of the corpus luteum). wikipedia.org Studies have shown that the PGF2α-stimulating action of oxytocin can be enhanced under certain conditions, leading to an amplified contractile response in the myometrium. nih.gov

A primary physiological role of Prostaglandin F2alpha is the induction of luteolysis, the process that leads to the cessation of progesterone (B1679170) production by the corpus luteum. wikipedia.org PGF2α acts directly on the corpus luteum to cause its regression into a corpus albicans, thereby halting the synthesis of progesterone, a hormone essential for maintaining the early stages of pregnancy. wikipedia.org This action is part of a delicate hormonal balance; just as PGF2α inhibits progesterone production, high levels of progesterone can exert an inhibitory effect on the synthesis of PGF2α and oxytocin. wikipedia.orgnih.govnih.gov This antagonistic relationship is evident in the natural fluctuations of the estrous cycle, where a decline in progesterone levels is followed by a peak in PGF2α levels. wikipedia.org

Modulation of Inflammation

Prostaglandin F2alpha (PGF2α), the parent compound of this compound, is a bioactive lipid mediator deeply involved in the generation and modulation of inflammatory responses. nih.govnih.gov Its actions are complex, contributing to both the promotion and regulation of inflammation through various signaling pathways and cellular interactions. The biological activities of this compound are primarily attributed to its rapid hydrolysis to the active PGF2α form in vivo.

Research indicates that PGF2α plays a significant role in inflammatory processes by modulating the production of chemokines and pro-inflammatory cytokines. nih.gov In human uterine smooth muscle cells, PGF2α treatment alters the output of several cytokines and chemokines, highlighting its role in amplifying inflammatory responses within the uterus during pregnancy. nih.gov This pro-inflammatory effect is mediated through the activation of key signaling pathways. Studies have shown that PGF2α increases inflammation in myometrial cells by activating the nuclear factor-kappa B (NF-κB) and mitogen-activated protein (MAP) kinase pathways, leading to increased expression of cyclooxygenase-2 (COX-2), a critical enzyme in prostaglandin synthesis. frontiersin.org This creates a potential positive feedback loop, as NF-κB activation regulates the expression of numerous pro-inflammatory genes. frontiersin.orgresearchgate.net

The inflammatory actions of PGF2α extend to various cell types. In human gingival fibroblasts, PGF2α upregulates the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a molecule crucial for leukocyte adhesion and infiltration into inflamed tissues. nih.gov This effect is mediated through its specific FP receptor and involves calcium calmodulin-dependent and protein kinase C (PKC)-dependent pathways. nih.gov Furthermore, PGF2α can synergistically enhance ICAM-1 expression induced by other pro-inflammatory cytokines like interferon-gamma (IFN-γ). nih.gov In human dental pulp cells, PGF2α has been found to induce the production of Interleukin-8 (IL-8), a potent chemokine, suggesting its involvement in the pathogenesis of pulpal inflammation. researchgate.net

Conversely, some studies suggest a more nuanced, modulatory role. In mesenchymal stem cells (MSCs) stimulated under inflammatory conditions, a PGF2α analog was found to diminish the phosphorylation of the NF-κB transcription factor, leading to a reduction in the production of Interleukin-1β (IL-1β) and Granulocyte-macrophage colony-stimulating factor (GM-CSF). nih.gov This indicates that the effect of PGF2α can be cell-type and context-dependent, sometimes contributing to the attenuation of specific inflammatory pathways. nih.gov

| Cell Type | Effect of PGF2α | Mediators/Pathways Involved | Reference |

|---|---|---|---|

| Human Myometrial Cells | Increases inflammation; alters cytokine/chemokine output | NF-κB, MAP kinases, COX-2 | nih.govfrontiersin.org |

| Human Gingival Fibroblasts | Upregulates ICAM-1 expression | FP receptor, Calcium/Calmodulin, PKC | nih.gov |

| Human Dental Pulp Cells | Induces IL-8 production | MEK/ERK signaling | researchgate.net |

| Mesenchymal Stem Cells (LPS-stimulated) | Decreases IL-1β and GM-CSF production | Reduced NF-κB phosphorylation | nih.gov |

Role in Blood Coagulation

The influence of Prostaglandin F2alpha (PGF2α) and its derivatives on blood coagulation is primarily centered on their effects on platelet function. Platelets are key elements in hemostasis and thrombosis, and their activity is regulated by a variety of mediators, including prostanoids. mdpi.com The role of PGF2α in this process is multifaceted, with studies revealing both antagonistic and inert effects on platelet aggregation depending on the specific agonist inducing the aggregation. mdpi.com

Early research demonstrated that PGF2α can antagonize platelet aggregation induced by thromboxane (B8750289) A2 (TXA2), Platelet-Activating Factor (PAF), and thrombin in human platelets. mdpi.com However, it did not affect ADP-induced aggregation in human platelets. mdpi.com Interestingly, in murine platelets, PGF2α was found to enhance ADP-induced aggregation, highlighting species-specific differences in its activity. mdpi.com When administered alone, PGF2α does not typically induce platelet activation. mdpi.com Mechanistically, it is suggested that PGF2α can decrease cyclic AMP (cAMP) levels via the EP3 receptor and increase inositol trisphosphate (IP3) and intracellular calcium levels by interacting with the thromboxane (TP) receptor. mdpi.com

Furthermore, research on a stable synthetic derivative, 13,14-dehydroprostacyclin methyl ester, which can be synthesized from the PGF2α series, has shown it to be a potent inhibitor of platelet aggregation induced by a variety of agents. nih.govnih.gov While this is a derivative, it points to the potential for compounds structurally related to PGF2α methyl ester to have significant anti-aggregatory activity. Another study involving the administration of 15-methyl-prostaglandin F2alpha showed effects on the coagulation system, including a decrease in prothrombin and platelet count, although this did not indicate a severe injury to the coagulation system. nih.gov

| Platelet Aggregation Agonist | Effect of PGF2α (in human platelets) | Reference |

|---|---|---|

| Thromboxane A2 (TXA2) | Antagonizes aggregation | mdpi.com |

| Platelet-Activating Factor (PAF) | Antagonizes aggregation | mdpi.com |

| Thrombin | Antagonizes aggregation | mdpi.com |

| ADP | No effect | mdpi.com |

| Collagen (low-dose) | Inhibited by 8-epi-PGF2α (an isomer) | researchwithrowan.com |

Receptor Pharmacology and Molecular Interactions

Prostaglandin (B15479496) F2 Alpha Receptor (FP Receptor) Characterization

The Prostaglandin F2 alpha receptor, commonly known as the FP receptor, is a G protein-coupled receptor (GPCR) that mediates the biological actions of PGF2α nih.gov.

The human FP receptor is encoded by the PTGFR gene, which is located on chromosome 1 at position p31.1 nih.gov. The gene comprises 7 exons, and through alternative splicing, it can produce at least two transcript variants that code for different isoforms of the receptor nih.gov. In addition to the full-length functional receptor, six splicing variants of FP receptor mRNA have been identified in human ocular tissues, which may play a role in modulating receptor function nih.gov.

Messenger Ribonucleic Acid (mRNA) for the FP receptor is expressed in various tissues across different species. In humans, high levels of FP receptor mRNA are found in the uterine myometrium, throughout the eye (including the ciliary muscle, iris, and choroid plexus), and in the corpus luteum of the ovary nih.gov. Studies in mice have shown FP receptor mRNA expression in the kidney's distal tubules, uterus, and the luteal cells of the corpus luteum nih.govcaymanchem.com. This expression pattern underscores the receptor's role in reproductive and renal functions.

The FP receptor belongs to the rhodopsin-like receptor family nih.gov. As a GPCR, it features a structure with seven transmembrane domains. Comparison of the amino acid sequences of the FP receptor across species such as human, mouse, and rabbit reveals a high degree of conservation, particularly within the transmembrane domains that are critical for receptor structure and function. The human and mouse FP receptors share approximately 87.7% amino acid identity, while the human and rabbit receptors show about 92.8% identity. This high level of conservation suggests a crucial and well-preserved biological role.

Post-translational modifications are important for the proper function of the FP receptor. N-glycosylation, the attachment of sugar moieties to asparagine residues, is a key modification. For the human FP receptor, two potential N-glycosylation sites have been identified at asparagine residues at positions 5 and 19 in the extracellular N-terminal domain wikipedia.org. Glycosylation is generally understood to be important for the folding, trafficking, and ligand binding affinity of GPCRs drugbank.com. Additionally, a disulfide bond between cysteine residues at positions 108 and 186 is predicted, which is a common feature in GPCRs for stabilizing the receptor structure wikipedia.org.

The regulation of FP receptor expression exhibits notable variations across different species, particularly in the context of reproductive physiology. In many farm animals, the activation of the FP receptor is a key signal for the regression of the corpus luteum (luteolysis), which is essential for regulating the estrous cycle nih.gov. In contrast, while the receptor is present, its role in luteolysis in humans is considered less critical nih.gov.

Furthermore, the expression of the FP receptor in the myometrium (the muscular layer of the uterine wall) is dynamically regulated during pregnancy and parturition, though the patterns can differ between species. In rats, the ratio of the contractile FP receptor to the relaxatory EP2 receptor expression increases significantly just before delivery, suggesting a role in initiating labor contractions. Similarly, in sheep, the expression of FP receptors in the myometrium and endometrium is regulated during labor.

Ligand-Receptor Binding Kinetics and Affinity Studies

The interaction between Prostaglandin F2alpha methyl ester and its analogs with the FP receptor is characterized by their binding affinity and potency. This compound itself is an analog of PGF2α where the C-1 carboxyl group has been esterified. This modification increases its lipid solubility, which is thought to enhance corneal penetration when applied topically to the eye.

Studies on other PGF2α analogs used in clinical practice provide insight into the range of affinities for the FP receptor. These analogs are often the active acid form of prodrugs.

| Analog (Free Acid Form) | Dissociation Constant (Ki) in nM | Receptor Source |

|---|---|---|

| Travoprost acid | 35 | Human FP Receptor |

| Bimatoprost acid (17-phenyl trinor PGF2α) | 83 | Human FP Receptor |

| Latanoprost acid | 98 | Human FP Receptor |

Data sourced from Sharif et al., 2003.

The potency of an analog refers to the concentration required to elicit a functional response. This is often measured as the half-maximal effective concentration (EC50). This compound is reported to be about 4 to 5 times more potent than its free acid form, PGF2α, in ocular applications, a difference attributed to its improved penetration into ocular tissues.

The analog 17-phenyl trinor PGF2α (the free acid of bimatoprost) is a particularly potent agonist for the FP receptor. In functional assays, it demonstrates high potency in various cell types.

| Analog (Free Acid Form) | Potency (EC50) in nM | Assay System |

|---|---|---|

| Travoprost acid | 1.4 | Human Ciliary Muscle Cells |

| Travoprost acid | 3.6 | Human Trabecular Meshwork Cells |

| Bimatoprost acid | 2.8 - 3.8 | Various Cell Types |

| Latanoprost acid | 32 - 124 | Human FP Receptor |

Data sourced from Sharif et al., 2003.

Furthermore, the rank order of potency for inducing contraction in the cat iris sphincter, a functional response mediated by the FP receptor, has been established as: Fluprostenol = 17-phenyl trinor PGF2α > 16-phenoxytetranor PGF2α = PGF2α > PGF1α. This demonstrates the significant impact that structural modifications can have on the potency of PGF2α analogs.

Impact of C15 Position Modifications on Binding Affinity

The hydroxyl group at the C15 position of the PGF2α molecule is critical for its binding affinity and biological activity. Modifications at this site can significantly alter the compound's interaction with the FP receptor.

Research into regiospecific monomethyl PGF2α ethers has shown that while etherification at the O-9, O-11, and O-15 positions can result in conformational changes, these analogues often retain significant biological activity, ranging from 3% to 420% of the natural PGF2α. nih.gov However, it has also been noted that any modification at or of the C-11 or C-15 functions can reduce receptor binding by a factor of at least 100. nih.gov

A key example of C15 modification is the addition of a methyl group, creating 15-methyl PGF2α. The 15(S) stereoisomer, in its methyl ester form (methyl carboprost), is a potent uterine stimulant. caymanchem.com This modification demonstrates that while the C15 position is sensitive to change, specific alterations can yield compounds with high potency. The 15(R) epimer is significantly less active, but it can be converted to the active 15(S) form. caymanchem.com

| Modification | Compound Example | Impact on Activity/Binding | Reference |

|---|---|---|---|

| Methyl Ether at O-15 | prostaglandin F2alpha 15-methyl ether | Retains significant biological activity, though some modifications at C15 can reduce receptor binding substantially. | nih.gov |

| Methyl Group at C-15 (S-isomer) | 15(S)-15-methyl PGF2α methyl ester | Results in a potent, biologically active compound. | caymanchem.comnih.gov |

| Methyl Group at C-15 (R-isomer) | 15(R)-15-methyl PGF2α methyl ester | Serves as a prodrug that can be converted to the active 15(S) form. | caymanchem.com |

Downstream Signaling Pathway Activation

Activation of the FP receptor by PGF2α initiates a cascade of intracellular signaling events. The FP receptor primarily couples to the Gq class of G proteins. researchgate.net

This coupling leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (InsP3) and diacylglycerol (DAG). nih.gov

InsP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). researchgate.net

DAG , along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). nih.govresearchgate.net

This initial pathway triggers further downstream signaling. A significant consequence of FP receptor activation is the stimulation of the mitogen-activated protein kinase (MAPK) signaling cascade. nih.gov PGF2α has been shown to activate the Raf/MEK1/p42/44mapk (also known as Erk1/2) pathway. nih.govnih.gov This activation provides a mechanism to transmit signals from the cell surface to the nucleus, potentially leading to changes in gene transcription. nih.gov

In addition to the canonical PLC/PKC and MAPK pathways, PGF2α can activate other signaling molecules. Studies have shown that PGF2α can potently activate JNK1 (c-Jun N-terminal kinase) and the PI3K-p70S6K pathway, while not affecting others like the p38 kinase. nih.gov The specific combination of signaling pathways activated can differ between cell types and in response to different agonists, allowing for a nuanced and specific cellular response. nih.gov

| Signaling Step | Key Molecules Involved | Outcome | Reference |

|---|---|---|---|

| Initial Receptor Coupling | FP Receptor, Gq protein | Activation of Phospholipase C (PLC). | researchgate.net |

| Second Messenger Production | PLC, PIP2 | Generation of IP3 and DAG. | nih.gov |

| Calcium Mobilization & PKC Activation | IP3, Intracellular Ca2+, DAG | Activation of Protein Kinase C (PKC). | researchgate.netnih.gov |

| MAPK Cascade Activation | Raf, MEK1, Erk1/2 (p42/44mapk) | Signal transduction to the nucleus, influencing gene expression. | nih.govnih.gov |

| Other Pathway Activation | JNK1, PI3K, p70S6K | Activation of parallel signaling cascades contributing to the overall cellular response. | researchgate.netnih.gov |

Metabolic Pathways and Pharmacokinetic Research

Biotransformation of Prostaglandin (B15479496) F2 Alpha Methyl Ester and Analogs

The conversion of PGF2α methyl ester into its active form and subsequent degradation involves a series of well-defined enzymatic reactions. These pathways are common to many prostaglandin analogs and are crucial for both their efficacy and clearance from the body.

Ester Hydrolysis in Biological Systems

Prostaglandin F2α methyl ester is a more lipid-soluble derivative of PGF2α, a modification that enhances its ability to permeate biological membranes. nih.gov The primary and essential step in its metabolic activation is the hydrolysis of the methyl ester group to yield the biologically active PGF2α free acid. This conversion is catalyzed by esterase enzymes present in various tissues.

In ocular applications, this bioactivation is particularly important. The esterification of the carboxyl group at the C-1 position significantly increases the penetration of the PGF2α moiety through the cornea and into the anterior chamber of the eye. nih.govgoogle.com Studies have shown that after topical application of PGF2α methyl ester, it is effectively de-esterified within the cornea, delivering the active PGF2α free acid to the aqueous humor. nih.gov This mechanism of action confirms that topically applied prostaglandin esters function as prodrugs. nih.govresearchgate.net

The rate of hydrolysis can be influenced by the nature of the ester group. For instance, a comparison of various PGF2α ester prodrugs in rabbit ocular tissues revealed different rates of conversion to PGF2α. The 1-isopropyl ester was hydrolyzed at a substantially faster rate than the 11- and 15-monopivaloyl esters and the 11,15-dipivaloyl ester. nih.gov This suggests that the enzymatic hydrolysis rates can be modulated to potentially optimize the therapeutic index, balancing efficacy with side effects. nih.gov

| Prodrug/Ester Derivative | Relative Hydrolysis Rate | Tissue Location of Hydrolysis |

| PGF2α 1-isopropyl ester | Rapid | Ocular tissues (dog, monkey, human) |

| PGF2α 11-pivaloyl ester | Slow | Ocular tissues (dog, monkey, human) |

| PGF2α 15-pivaloyl ester | Slow | Ocular tissues (dog, monkey, human) |

| PGF2α 11,15-dipivaloyl ester | Slow | Ocular tissues (dog, monkey, human) |

| Bimatoprost (ethyl amide) | Rapid | Cornea, sclera, iris, ciliary body (human) researchgate.net |

15-Hydroxyprostaglandin Dehydrogenase (15-HPGDH) Metabolism

Following its formation via ester hydrolysis, the active PGF2α is subject to rapid metabolism by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-HPGDH). This enzyme is widely distributed in various tissues, including the lungs, and is a key player in the catabolism of prostaglandins (B1171923). glowm.com 15-HPGDH catalyzes the oxidation of the hydroxyl group at the C-15 position to a keto group, resulting in the formation of 15-keto-PGF2α. medchemexpress.comcaymanchem.com This metabolite is significantly less biologically active than the parent compound. caymanchem.com

The initial product of 15-HPGDH action, 15-keto-PGF2α, is often further metabolized by a reductase that reduces the double bond at C-13, forming 13,14-dihydro-15-keto-PGF2α. nih.gov This metabolite is a major circulating form of PGF2α and is often measured in plasma and urine to assess endogenous PGF2α production. nih.govnih.gov The development of synthetic prostaglandin analogs often involves modifications to the molecular structure to confer resistance to 15-HPGDH, thereby prolonging their biological half-life and therapeutic effect.

Beta-Oxidation and Other Degradative Pathways

A major route for the degradation of prostaglandins, including the metabolites of PGF2α, is through beta-oxidation. This catabolic process involves the sequential shortening of the carboxylic acid side chain of the prostaglandin molecule. glowm.commetwarebio.com Peroxisomes play a crucial role in the initial steps of beta-oxidation of prostaglandins. jci.orgnih.govwikipedia.org

Studies have shown that in humans, peroxisomal beta-oxidation is of major importance for the in vivo chain shortening of prostaglandins. jci.orgjci.org The end products of beta-oxidation are typically tetranor (C16) or dinor (C18) metabolites, which are then excreted in the urine. jci.orgresearchgate.net For example, the major urinary metabolite of PGF2α in healthy individuals is a tetranor derivative. jci.org The carboxylic acid moiety at the C-1 position is the primary site for this metabolic degradation. nih.gov

Glucuronide Conjugation

Glucuronidation is a common phase II metabolic pathway that facilitates the excretion of various endogenous compounds and xenobiotics by increasing their water solubility. Prostaglandins and their metabolites are also substrates for UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net This process involves the conjugation of glucuronic acid to hydroxyl or carboxylic acid groups on the prostaglandin molecule. nih.gov

Research has demonstrated that F2-isoprostanes, which are isomers of PGF2α, are metabolized into glucuronide conjugates in human liver microsomes, and these conjugates are also found in human urine. nih.gov Specific UGT isoforms, such as UGT1A3, UGT1A9, and UGT2B7, have been identified as being involved in the glucuronidation of 15-F2t-isoprostane. nih.gov This indicates that glucuronidation is a significant pathway for the metabolic clearance of PGF2α and its related compounds. nih.govspringernature.com

Tissue-Specific Metabolic Fate

The metabolic fate of PGF2α methyl ester can vary significantly depending on the tissue. The eye, being a primary target for its therapeutic application, exhibits a unique metabolic environment.

Liver and Lung Homogenate Metabolism

The metabolism of prostaglandins, including Prostaglandin F2-alpha (PGF2α) and its analogs, has been a subject of significant research, particularly concerning their breakdown in liver and lung tissues. These organs are primary sites for the metabolic inactivation of circulating prostaglandins. glowm.com

In studies using microsomes from pregnant rabbits, both liver and lung tissues were found to actively metabolize PGF2α. nih.gov The liver microsomes converted PGF2α into its 20-hydroxy metabolite, with smaller quantities of the 19-hydroxy compound also being formed. nih.gov This hydroxylation process is a key step in the biotransformation of prostaglandins.

The relative rates of hydroxylation in lung microsomes were found to be similar for Prostaglandin E2 (PGE2) and PGF2α. nih.gov However, the metabolism of certain PGF2α analogs, such as 15-methylprostaglandin F2α, was observed to be slower in both liver and lung microsomes compared to the parent compound. nih.gov This suggests that structural modifications to the PGF2α molecule can influence its metabolic rate. For instance, the methyl ester form of PGF2α is designed to be a prodrug, with in vivo hydrolysis releasing the biologically active acid. caymanchem.commedchemexpress.combiocat.com

Research comparing the metabolic capacity of different tissues has indicated that liver homogenates possess the highest capability for the beta-oxidation of prostaglandins. jci.org This process, along with omega-oxidation, represents a major pathway for prostaglandin degradation. medchemexpress.com The initial and rate-limiting step in the metabolism of primary prostaglandins like PGF2α is the oxidation of the 15-hydroxyl group, a reaction catalyzed by the enzyme 15-prostaglandin dehydrogenase (15-PGDH), which is abundant in the lungs, spleen, and liver. glowm.com

Table 1: Relative Metabolic Rates of PGF2α and its Analogs in Rabbit Lung Microsomes

| Compound | Relative Rate of Hydroxylation |

| Prostaglandin F2α | ~ Prostaglandin E2 |

| 16,16-dimethylprostaglandin F2α | ~ Prostaglandin E2 |

| 13,14-didehydroprostaglandin F2α | ~ Prostaglandin E2 |

| Thromboxane (B8750289) B2 | > 15-methylprostaglandin F2α |

| 15-methylprostaglandin F2α | Slower than PGF2α |

| 17-phenyl-18,19,-20-trinorprostaglandin F2α | Slower than PGF2α |

| ent-13,14-didehydro-15-epiprostaglandin F2α | Slower than PGF2α |

Data sourced from studies on pregnant rabbit lung microsomes. nih.gov

Renal Metabolism and Urinary Excretion

The kidneys play a crucial role in the metabolism and excretion of prostaglandins and their metabolites. nih.govjci.org Urinary prostaglandins are considered to be a reflection of renal prostaglandin synthesis. nih.govjci.orgresearchgate.net The infusion of angiotensin II has been shown to increase the urinary elimination of PGE2 and PGF2α, suggesting that these urinary prostaglandins originate from the kidney. nih.govjci.org

The major circulating metabolite of PGF2α is 13,14-dihydro-15-keto-PGF2α (PGFM), which is found in higher concentrations in the circulation and urine under normal physiological conditions than the parent compound. researchgate.net The excretion of PGF2α metabolites is generally rapid, with a significant portion of the administered dose being eliminated in the urine within the first few hours. researchgate.net

In humans, urinary excretion is the primary route for the elimination of carboprost (B24374), a synthetic analog of PGF2α. hres.ca Following administration, about 80% of the dose is excreted within 5 to 10 hours. hres.ca The metabolic profile in urine reveals that only a small fraction is excreted as the intact drug, with the majority being metabolites. hres.ca

Studies have identified various metabolites of PGF2α in urine, including dinor and tetranor derivatives, which are more polar than the parent compound. researchgate.net The identification and quantification of these metabolites, particularly those of F2-isoprostanes, are considered reliable markers of in vivo production and can be used to assess oxidative stress. researchgate.net

Table 2: Urinary Excretion of Prostaglandins in Normal Subjects

| Prostaglandin | 24-hour Urinary Excretion (Mean) |

| Prostaglandin E2 | Data varies across studies |

| Prostaglandin F2α | Data varies across studies |

Note: Specific quantitative values for 24-hour urinary excretion of PGE2 and PGF2α in normal subjects show variability in the literature and are influenced by factors such as age, sex, and physiological state. nih.gov

Endogenous Formation of Prostaglandin F2-like Compounds via Non-Cyclooxygenase Mechanisms

A significant discovery in prostaglandin research has been the identification of a series of PGF2-like compounds, termed F2-isoprostanes, which are produced in vivo through a mechanism independent of the cyclooxygenase (COX) enzymes. johnshopkins.edupnas.orgresearchgate.net This pathway involves the free radical-catalyzed peroxidation of arachidonic acid. johnshopkins.edupnas.orgresearchgate.net

The formation of F2-isoprostanes is a complex process that can result in a mixture of up to 64 different stereoisomers. researchgate.netatsjournals.org These compounds are initially formed esterified to phospholipids (B1166683) and are subsequently released by phospholipases. gerli.com Unlike COX-derived prostaglandins, the production of F2-isoprostanes is not inhibited by non-steroidal anti-inflammatory drugs (NSAIDs) that target the COX enzymes. johnshopkins.eduresearchgate.netatsjournals.org

Levels of these non-cyclooxygenase derived prostanoids have been measured in human plasma and urine, with normal plasma levels ranging from 5 to 40 pg/ml and urine levels from 500 to 4000 pg/mg of creatinine. johnshopkins.eduresearchgate.net The quantification of F2-isoprostanes and their metabolites has emerged as a reliable, non-invasive method to assess oxidative stress status in humans. johnshopkins.eduresearchgate.netnih.gov

One of the well-studied F2-isoprostanes is 8-epi-prostaglandin F2α, which has been shown to possess potent biological activities. johnshopkins.eduresearchgate.netnih.gov For instance, it is a potent vasoconstrictor in the kidney and can also constrict airway smooth muscle. researchgate.netatsjournals.orgnih.gov The biological activity of these compounds suggests they may act as important mediators in pathophysiological processes associated with oxidant injury. johnshopkins.eduresearchgate.net

The discovery of this non-cyclooxygenase pathway has significant implications for understanding the role of prostaglandins in various physiological and pathological conditions, particularly those involving oxidative stress. johnshopkins.eduresearchgate.netresearchgate.netnih.gov It also highlights potential limitations in the use of COX inhibitors to fully elucidate the roles of prostanoids in biological processes. johnshopkins.eduresearchgate.net

Analytical Techniques for Research Characterization

Chromatographic Methods

Chromatography is a fundamental technique for the separation and purification of PGF2α methyl ester from complex biological samples. Both high-performance liquid chromatography and gas chromatography are extensively employed.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial tool for the purification of PGF2α and its derivatives from biological extracts prior to further analysis. The use of reversed-phase HPLC, often with a C18 column, allows for the effective separation of prostaglandins (B1171923) based on their polarity. For instance, a gradient of acetonitrile (B52724) and water is commonly used to elute the compounds. In some applications, sample cleanup involves a combination of HPLC and thin-layer chromatography (TLC) to ensure the removal of interfering substances before quantification by mass spectrometry. researchgate.net This purification is essential for obtaining accurate and reliable measurements, particularly when dealing with the complex matrices of urine and plasma. researchgate.net

Gas Chromatography (GC) for Separation and Quantification

Gas chromatography (GC) is a powerful technique for the separation and quantification of volatile and thermally stable compounds. For the analysis of prostaglandins like PGF2α methyl ester, which are non-volatile, derivatization is a necessary prerequisite.

To make PGF2α amenable to GC analysis, its carboxylic acid and hydroxyl groups must be chemically modified to increase volatility. A common derivatization strategy involves a two-step process. First, the carboxylic acid group is converted to a methyl ester. Following this, the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. jci.orgnih.gov This results in the formation of the PGF2α methyl ester-tris-trimethylsilyl ether derivative, which is sufficiently volatile for GC analysis. jci.orgnih.gov Another derivatization approach involves the formation of pentafluorobenzyl esters from the carboxylic acid group, followed by the conversion of the hydroxyl groups to trimethylsilyl ethers. researchgate.net

The use of capillary columns in GC offers high resolution and efficiency for the separation of complex mixtures. In the analysis of PGF2α derivatives, capillary GC columns are instrumental in separating various prostaglandin (B15479496) isomers. researchgate.net This high resolving power is critical for distinguishing between structurally similar compounds and ensuring accurate quantification.

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable technique for the structural elucidation and sensitive quantification of PGF2α methyl ester. It is most powerfully applied when coupled with a chromatographic separation method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

The coupling of gas chromatography with mass spectrometry (GC-MS) provides a robust and highly specific method for the definitive identification and quantification of PGF2α and its metabolites. researchgate.net In this technique, the derivatized PGF2α methyl ester is first separated by the GC column and then introduced into the mass spectrometer for ionization and detection.

Selected ion monitoring (SIM) is a frequently used GC-MS technique where the mass spectrometer is set to detect only specific ions characteristic of the target analyte. For instance, PGF2α has been detected in female urine by monitoring the specific ions of its methyl ester-tris-trimethylsilyl ether derivative. jci.orgnih.gov This method allows for quantitative analysis even at very low concentrations. jci.orgnih.gov The high specificity of GC-MS has been pivotal in confirming the presence of PGF2α in biological samples and in studies investigating the origins of urinary prostaglandins. jci.orgnih.gov

Interactive Data Table: Analytical Methods for Prostaglandin F2alpha Methyl Ester

| Analytical Technique | Purpose | Derivatization/Key Feature | Common Application |

| HPLC | Purification and Separation | Reversed-phase C18 column | Sample cleanup prior to MS analysis |

| GC | Separation and Quantification | Derivatization to volatile forms (e.g., methyl ester trimethylsilyl ether) | Analysis of prostaglandin isomers |

| GC-MS | Identification and Quantification | Selected Ion Monitoring (SIM) of specific derivative ions | Definitive identification and quantification in biological matrices |

Thermospray HPLC-MS

Thermospray high-performance liquid chromatography-mass spectrometry (HPLC-MS) provides a powerful interface for analyzing eicosanoids in complex biological samples directly, often with minimal sample preparation. nih.govresearchgate.net This technique has been successfully applied to the analysis of PGF2α methyl ester. researchgate.netnih.gov The methyl ester derivatives generally exhibit better chromatographic and mass spectrometric characteristics compared to their non-derivatized counterparts. nih.gov Using thermospray HPLC-MS, detection limits for PGF2α methyl ester are in the range of 100 to 600 pg on-column. researchgate.netnih.gov The response curves in selected ion monitoring mode are linear from 100 pg to 10 ng. researchgate.netnih.gov

Field Desorption Mass Spectrometry

Field desorption (FD) mass spectrometry is a soft ionization technique particularly useful for the analysis of thermally unstable and low-volatility compounds like prostaglandins. nih.govjeolusa.com Studies have shown that prostaglandin methyl esters are stable under FD-MS conditions. nih.gov The mass spectrum of the prostaglandin E2 methyl ester, a related compound, shows protonated molecular ions and characteristic fragment ions, enabling its determination in the nanogram per milliliter range. researchgate.netnih.gov This technique has been validated for determining the molecular weights of various hemins and their esters, demonstrating its utility for complex biological molecules. umich.edu

Analysis of Fragmentation Pathways and Deuterium (B1214612) Labeling

Understanding the fragmentation pathways of PGF2α methyl ester in mass spectrometry is crucial for its structural elucidation and accurate identification. nih.gov Deuterium labeling is a powerful tool used to confirm proposed fragmentation mechanisms. nih.govresearchgate.netfu-berlin.de By replacing specific hydrogen atoms with deuterium, the resulting mass shifts in the fragment ions can elucidate the origin of these fragments. researchgate.netfu-berlin.de The mass spectroscopic behavior of PGF2α and its methyl ester has been studied in detail, with proposed fragmentation pathways confirmed using low electron voltage spectra, metastable ion decompositions, high-resolution mass measurements, and deuterium labeling. nih.gov Enzymatic methods have also been used to introduce oxygen-18 into the carboxyl group of PGF2α, creating a stable isotope-labeled internal standard for quantitative mass spectrometry. researchgate.net

Immunoassays in Research

Immunoassays, particularly radioimmunoassays, have been widely used for the quantification of prostaglandins and their metabolites in biological fluids due to their high sensitivity and specificity. nih.govnih.govspringernature.com

Radioimmunoassay (RIA) for Prostaglandin F2 Alpha and Metabolites

Radioimmunoassay (RIA) is a sensitive technique that has been developed for the quantification of PGF2α and its principal urinary metabolites. nih.govnih.gov These assays utilize antibodies raised against the specific prostaglandin or its metabolite, and a radiolabeled version of the compound to compete for antibody binding sites. nih.govnih.gov RIA systems have been established to measure key urinary metabolites of PGF2α, providing valuable insights into its endogenous production. nih.gov The specificity of the antibodies is a critical factor, with some showing high specificity for particular metabolites. nih.gov For instance, antisera developed for one metabolite may have little to no affinity for its precursors or other related metabolites. nih.gov The performance parameters of these RIAs, such as binding, affinity, recovery, and precision, have been shown to be satisfactory for the quantification of these compounds in biological fluids. nih.gov

| Metabolite | Excretion in Human Males (µg/24 hr) | Excretion in Human Females (Follicular Phase, µg/24 hr) | Excretion in Human Females (Luteal Phase, µg/24 hr) | Reference |

| Di-acid metabolite | 42.0 | 20.0 | 21.2 | nih.gov |

Advanced Analogue Development and Structure Activity Relationships

Rationale for Chemical Modifications to Prostaglandin (B15479496) F2 Alpha Backbone

Prostaglandins (B1171923), including PGF2α, are potent but have a short biological half-life due to rapid metabolism. creative-diagnostics.com This inherent instability limits their therapeutic application. Chemical modifications to the PGF2α backbone are primarily driven by the need to improve metabolic stability, enhance receptor selectivity, and increase therapeutic efficacy. For instance, modifications can decrease the compound's sensitivity to metabolic degradation, a critical step for developing effective drugs. nih.gov The introduction of different functional groups can also alter the compound's pharmacokinetic properties, such as absorption and distribution. ontosight.ai

Furthermore, naturally occurring prostaglandins often interact with multiple receptor subtypes, leading to a range of physiological effects, some of which may be undesirable. wikipedia.org By modifying the PGF2α structure, chemists aim to create analogues that bind more selectively to the target receptor, such as the prostaglandin F receptor (FP receptor), thereby reducing off-target effects. nih.govuniprot.org For example, the development of analogues for treating glaucoma has focused on increasing selectivity to mitigate side effects produced by the parent compound. researchgate.net

Impact of Methyl Esterification on Biological Properties

The esterification of the carboxylic acid group of PGF2α to form a methyl ester is a key modification that significantly impacts its biological properties. This transformation to an ester prodrug increases the lipophilicity of the molecule. researchgate.netnih.gov Increased lipophilicity enhances the compound's ability to penetrate biological membranes, such as the cornea, leading to greater absorption. researchgate.net

Once absorbed, the methyl ester is hydrolyzed by endogenous esterases back to the active carboxylic acid form, which is the potent agonist for the FP receptor. researchgate.netnih.gov This prodrug strategy allows for more efficient delivery of the active compound to its site of action. The rate of this enzymatic hydrolysis is a crucial factor, with faster conversion observed for esters at the 1-position compared to those at other positions on the prostaglandin backbone. nih.gov This targeted delivery and activation mechanism can lead to a more favorable therapeutic index.

Stereochemical Configuration and its Significance for Activity

The three-dimensional arrangement of atoms, or stereochemistry, is paramount to the biological activity of prostaglandins. ontosight.aiontosight.ai The specific spatial orientation of the various functional groups on the PGF2α molecule dictates its ability to bind effectively to its receptor. The natural and most active form of PGF2α possesses a specific stereochemistry at several chiral centers, denoted by notations such as (5Z, 9α, 11α, 13E, 15S). ontosight.ai

Alterations to this stereochemistry can have a dramatic impact on biological activity. For example, the 15-hydroxyl group is crucial for activity, and its stereoconfiguration (S or R) significantly influences the potency of the analogue. nih.gov In many cases, the 15S-derivatives are found to be more biologically active than their 15R-epimers. nih.gov The synthesis of prostaglandin analogues, therefore, requires meticulous control over reaction conditions to achieve the desired stereochemistry, ensuring optimal interaction with the target receptor. ontosight.aimdpi.com

Functional Group Modifications and Receptor Affinity

The affinity of a prostaglandin analogue for its receptor can be finely tuned by modifying various functional groups on the PGF2α backbone. These modifications can influence both the potency and selectivity of the compound.

Alkyl Side Chain Modifications

Modifications to the alkyl side chains of PGF2α can significantly alter its biological activity profile. The alpha chain (C1-C7) and the omega chain (C13-C20) are common targets for modification. creative-diagnostics.comresearchgate.net Changes in the length and saturation of these chains can affect how the molecule fits into the binding pocket of the FP receptor. For instance, the introduction of a methyl group at the 15-position can enhance metabolic stability.

Phenyl Group Substitutions

The introduction of a phenyl group, particularly on the omega chain, has been a successful strategy in developing potent and selective PGF2α analogues. nih.govsigmaaldrich.com These phenyl-substituted analogues often exhibit high affinity for the FP receptor in a stereoselective manner. sigmaaldrich.com The addition of a phenyl ring can also dramatically alter the activity profile of the compound. For example, certain phenyl-substituted derivatives have been shown to reduce intraocular pressure with fewer side effects compared to the parent compound. nih.gov Further substitutions on the phenyl ring itself can also fine-tune the biological activity. nih.gov For example, the introduction of a trifluoromethylphenyl group is a modification aimed at altering biological activity or pharmacokinetic properties. ontosight.ai

Amino Group Introduction

The introduction of an amino group into the PGF2α backbone has been shown to have beneficial effects. Specifically, the synthesis of 16-amino-derivatives has been reported to decrease the compound's susceptibility to metabolic degradation. nih.gov For example, 16(S)-amino-PGF2alpha methyl ester has demonstrated high biological activity with reduced side effects in preclinical studies. nih.gov This modification can influence the compound's receptor affinity, efficacy, and duration of action. ontosight.ai

Development of Metabolically Stable Analogs

The therapeutic utility of Prostaglandin F2alpha methyl ester is inherently limited by its rapid metabolism in biological systems. A primary metabolic pathway involves the oxidation of the 15-hydroxyl group by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), leading to a significant reduction in biological activity. Consequently, a major focus of advanced analogue development has been to design molecules that are resistant to this and other metabolic deactivation pathways, thereby prolonging their duration of action and enhancing their therapeutic efficacy.

Research has primarily centered on two strategic modifications to the Prostaglandin F2alpha scaffold to impede metabolic degradation: alteration of the omega (ω) side chain, particularly at the C-15 and C-16 positions, and modification of the alpha (α) side chain, including the C-1 carboxyl group.

One of the most successful strategies to confer metabolic stability has been the introduction of a methyl group at the C-15 position. This structural change sterically hinders the binding of the analogue to the active site of 15-PGDH, the key enzyme responsible for its catabolism. The resulting 15-methyl-PGF2alpha analogues exhibit significantly enhanced resistance to enzymatic degradation.

Another key area of development has been the modification of the upper side chain, specifically through esterification of the C-1 carboxylic acid. While the parent compound of this article is the methyl ester, other ester forms have been extensively studied. Esterification, in general, enhances the lipophilicity of the molecule, which improves its penetration through biological membranes, such as the cornea. glpbio.comresearchgate.net Once inside the target tissue, endogenous esterases hydrolyze the ester to release the active free acid. researchgate.netnih.govnih.gov The rate of this hydrolysis can be modulated by the nature of the ester group. For instance, bulkier esters, such as the isopropyl ester, have been shown to be more stable to certain esterases compared to the methyl ester. researchgate.net

Furthermore, the development of phenyl-substituted analogues, such as latanoprost, has marked a significant advancement in creating metabolically robust PGF2alpha derivatives. nih.govarvojournals.orgnih.gov In these analogues, the terminal pentyl group of the ω-chain is replaced by a phenyl ring. This modification not only enhances receptor affinity but also confers resistance to metabolism by 15-PGDH. nih.gov Saturation of the C13-C14 double bond in these phenyl-substituted analogues has been shown to further improve their chemical stability. arvojournals.org

The enzymatic hydrolysis of various PGF2alpha ester prodrugs has been investigated in ocular tissues to understand their metabolic fate. Studies have shown that the rate of hydrolysis can vary significantly depending on the ester group and the specific ocular tissue. For example, PGF2alpha pivaloyl esters are hydrolyzed at a substantially slower rate than PGF2alpha 1-isopropyl ester in dog, monkey, and human ocular tissues. nih.gov This slower hydrolysis can be advantageous, potentially leading to a more sustained release of the active drug and an improved therapeutic index.

While direct comparative data on the metabolic stability of a wide range of this compound analogues is not extensively available in the public domain, the structure-activity relationships established for PGF2alpha analogues in general can be extrapolated. The following table summarizes the expected impact of various structural modifications on the metabolic stability of this compound analogues, based on established principles of prostaglandin metabolism.

Table 1: Structure-Activity Relationships for Metabolic Stability of this compound Analogs

| Modification | Rationale | Expected Impact on Metabolic Stability |

| ω-Chain Modifications | ||

| 15-Methyl Substitution | Steric hindrance of 15-PGDH | High |

| 16-Phenyl Substitution | Resistance to β-oxidation and 15-PGDH | High |

| 13,14-Dihydro | Increased chemical stability | Moderate to High |

| α-Chain Modifications | ||

| Isopropyl Ester at C-1 | Increased lipophilicity and altered esterase susceptibility | Moderate (relative to methyl ester) |

| Pivaloyl Ester at C-11/C-15 | Slower enzymatic hydrolysis | High |

Preclinical Research Models and in Vitro Studies

Animal Models for Investigating Biological Effects

Prostaglandin (B15479496) F2alpha (PGF2α) and its esters, including the methyl ester, have been the subject of extensive preclinical research to elucidate their physiological and pathological roles across various biological systems. A diverse range of animal models has been instrumental in understanding the compound's effects on hair growth, reproduction, ocular physiology, and renal function.

Murine Models for Hair Growth Studies

Murine models, particularly the C57BL/6 mouse strain, have been pivotal in demonstrating the hair growth-promoting effects of PGF2α and its analogues. nih.govresearchgate.net Research has shown that topical application of PGF2α analogues stimulates murine hair follicles, inducing a transition from the telogen (resting) to the anagen (growth) phase of the hair cycle. nih.govresearchgate.net These studies have also observed an increase in hair length and follicular melanogenesis. nih.gov The stimulatory effects on hair growth are thought to be mediated through the activation of protein kinase C. nih.gov

Table 1: Effects of PGF2α Analogues on Hair Growth in Murine Models

| Parameter | Observation | Reference |

|---|---|---|